Benzene, (1-diazopropyl)-
Description
Benzene, (1-diazopropyl)-, is a substituted benzene derivative featuring a diazo group (-N=N-) attached to a propyl chain at the 1-position of the aromatic ring. The diazo functional group is highly reactive due to its electron-withdrawing nature and propensity for decomposition, often releasing nitrogen gas under thermal or photolytic conditions . Diazo compounds are critical intermediates in organic synthesis, particularly in cyclopropanation, carbene insertion, and cross-coupling reactions, though their instability necessitates careful handling .
Properties
CAS No. |
52686-70-1 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
LJTFEHMRMWNEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (1-diazopropyl)- can be synthesized through the diazotization of 1-propylamine followed by a coupling reaction with benzene. The general synthetic route involves the following steps:
Diazotization: 1-propylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst, such as copper(I) chloride, to form Benzene, (1-diazopropyl)-.
Industrial Production Methods: Industrial production of Benzene, (1-diazopropyl)- typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Friedel-Crafts Alkylation of Benzene with Propylene
Primary alkylation of benzene with propylene (via chloropropane) generates cumene (isopropylbenzene) as the major product ( ). This reaction proceeds via:
-
Step 1 : Formation of a carbocation intermediate.
-
Step 2 : Electrophilic substitution of the carbocation into the benzene ring.
Catalyst : AlCl₃ (Lewis acid) facilitates carbocation generation ( ).
Mechanistic Insight :
-
Theoretical studies confirm that Al₂Cl₆ dimers (not monomeric AlCl₃) are the active catalytic species, reducing the activation energy to ( ).
Alkylation of Cumene with Propylene
Cumene reacts with propylene to form diisopropylbenzene isomers (1,3-, 1,4-, or 1,2-DIPB) ( ):
Catalysts : AlCl₃ or zeolites ( ).
Product Distribution :
| Isomer | Typical Yield (%) | Applications |
|---|---|---|
| 1,3-DIPB | ~25 | Precursor to hydroquinones via Hock rearrangement ( ). |
| 1,4-DIPB | ~75 | Feedstock for para-substituted polymers ( ). |
Transalkylation of DIPB with Benzene
DIPB undergoes transalkylation to regenerate cumene:
Key Parameters :
Isomerization and Industrial Processes
Para-DIPB Production :
-
Step 1 : Initial alkylation yields ~75% para-DIPB and 25% meta-DIPB ( ).
-
Step 2 : Fractional distillation isolates para-DIPB.
-
Step 3 : Meta-DIPB is isomerized back to para-DIPB using transalkylation catalysts ( ).
Industrial Relevance :
Hydroperoxide Formation
All DIPB isomers form hydroperoxides under oxidative conditions, critical for radical-initiated polymerizations ( ):
Scientific Research Applications
Benzene, (1-diazopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable diazo linkages.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, (1-diazopropyl)- involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Benzene Derivatives
| Compound | Molar Volume (m³/kmol) | Boiling Point (°C) | Stability in Acid | Key Reactivity |
|---|---|---|---|---|
| Benzene, (1-diazopropyl)- | Not available | Not available | Low | Carbene generation, decomposition |
| (1-Methylpropyl)-benzene | 0.481 | 197.0 ± 0.7 | High | Electrophilic substitution |
| 2-(4-Nitrophenylthio)pyrrole | Not available | Not available | High | Formylation, nitration |
Table 2: Hazard Comparison
| Compound | Explosive Risk | Handling Precautions |
|---|---|---|
| Benzene, (1-diazopropyl)- | High | Avoid heat, light; use inert atmosphere |
| (1-Methylpropyl)-benzene | Low | Standard lab protocols |
| Nitrobenzene | Moderate | Ventilation, avoid reducing agents |
Research Findings
- Stability Studies : Nitro groups enhance pyrrole stability under acidic conditions, whereas diazo substituents reduce stability due to N₂ release .
- Synthetic Applications : Nitro-substituted benzenes are preferred for multi-step syntheses requiring acid stability, while diazo compounds excel in transient intermediate-driven reactions (e.g., metal-catalyzed couplings) .
- Thermodynamic Stability : Benzene’s resonance stabilization (36 kcal/mol) is disrupted by electron-withdrawing groups like -N=N-, increasing reactivity but reducing thermal stability compared to alkyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
